4-Chloro-2-isopropoxybenzaldehyde
Description
4-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and an isopropoxy group at the 2-position
Properties
IUPAC Name |
4-chloro-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURHMROADIWENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isopropoxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isopropoxy group is introduced at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 4-Chloro-2-isopropoxybenzoic acid.
Reduction: 4-Chloro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of the compound in various reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
4-Chlorobenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Isopropoxybenzaldehyde: Lacks the chlorine atom, which can affect its reactivity and selectivity in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its physical and chemical properties.
Uniqueness: 4-Chloro-2-isopropoxybenzaldehyde is unique due to the combination of the chlorine atom and isopropoxy group, which can provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
4-Chloro-2-isopropoxybenzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and an isopropoxy group attached to a benzaldehyde core. Its chemical formula is and it has a molecular weight of approximately 198.65 g/mol. The compound's structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It may modulate the activity of cellular receptors, influencing signal transduction processes.
- Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest in cancer cell lines, potentially through the activation of apoptotic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate) | 30 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that the compound caused a G1 phase arrest in prostate cancer cells, indicating its potential as a therapeutic agent targeting cell cycle regulation.
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity in vitro:
Further toxicological evaluations are necessary to establish safety profiles for potential therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
